1-(Pyridin-4-yl)ethanamine dihydrochloride
Description
Contextual Significance of Chiral Pyridyl Amines in Synthetic Chemistry
Chiral pyridyl amines are a critically important class of molecules in modern synthetic chemistry due to their unique structural and electronic properties. rsc.org The presence of a stereogenic center adjacent to the pyridine (B92270) ring allows for the synthesis of enantiomerically pure compounds, which is crucial in the development of pharmaceuticals and other biologically active molecules. acs.org The nitrogen atom within the pyridine ring possesses a lone pair of electrons, which imparts basicity and allows it to act as a ligand, coordinating with metal centers. rsc.org
This coordinating ability is extensively exploited in the field of asymmetric catalysis, where chiral pyridyl amines serve as foundational components for a wide array of chiral ligands. rsc.orgrsc.orgrsc.org These ligands, when complexed with transition metals, can catalyze reactions to produce a desired enantiomer of a product with high selectivity. rsc.org The development of efficient synthetic methods for creating these chiral ligands is a significant focus of research. rsc.orgresearchgate.net
Despite their utility, the synthesis of chiral amines that contain a pyridyl group can present challenges. The strong coordinating nature of the pyridine moiety can sometimes lead to the deactivation of the transition metal catalysts used in their synthesis. acs.org Nevertheless, their prevalence in natural products, pharmaceuticals, and functional materials continues to drive research into novel and efficient synthetic routes. rsc.orgacs.org
Overview of the 1-(Pyridin-4-yl)ethanamine Scaffold in Contemporary Organic Chemistry Research
The 1-(Pyridin-4-yl)ethanamine scaffold is a versatile and valuable building block in contemporary organic chemistry. Its structure is a key component in the synthesis of a diverse range of more complex molecules, particularly within medicinal chemistry and materials science. chemimpex.com
In pharmaceutical development, this scaffold serves as an essential intermediate for creating therapeutic agents. chemimpex.com Researchers have incorporated the 1-(pyridin-4-yl)ethanamine moiety into molecules designed to target a variety of biological systems, including neurological disorders. chemimpex.com The pyridine ring's ability to improve water solubility is a desirable trait in drug design, potentially enhancing the pharmacokinetic properties of a drug candidate. nih.gov For instance, derivatives of this scaffold have been investigated for their potential as antimicrobial agents and as inhibitors of enzymes like acetylcholinesterase. nih.govnih.gov
Beyond pharmaceuticals, the 1-(Pyridin-4-yl)ethanamine structure is employed in the creation of ligands for metal complexes. chemimpex.com These complexes find applications in catalysis, where they can facilitate a range of chemical transformations. mdpi.comresearchgate.net The ability of the pyridine nitrogen to coordinate with metals, combined with the chirality of the ethylamine (B1201723) side chain, makes this scaffold a target for the development of new catalysts for asymmetric synthesis. chemimpex.comresearchgate.net The continued exploration of this scaffold in academic research underscores its importance and potential for enabling new discoveries in chemistry and related fields.
Structure
3D Structure of Parent
Properties
CAS No. |
174132-32-2 |
|---|---|
Molecular Formula |
C7H11ClN2 |
Molecular Weight |
158.63 g/mol |
IUPAC Name |
1-pyridin-4-ylethanamine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-6(8)7-2-4-9-5-3-7;/h2-6H,8H2,1H3;1H |
InChI Key |
FVICGVIPRKWZLA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC=C1)N.Cl.Cl |
Canonical SMILES |
CC(C1=CC=NC=C1)N.Cl |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 1 Pyridin 4 Yl Ethanamine Dihydrochloride and Its Enantiomers
Enantioselective Synthesis Strategies for α-Chiral Amines
The creation of chiral amines with high enantiopurity is crucial for the development of pharmaceuticals. Several advanced strategies are employed to achieve this, targeting the stereocenter at the α-position to the pyridine (B92270) ring.
Transition metal-catalyzed asymmetric hydrogenation represents a powerful and atom-economical method for producing chiral amines. This approach typically involves the hydrogenation of a prochiral precursor, such as an imine or enamine, using a chiral catalyst.
While direct asymmetric hydrogenation of the imine derived from 4-acetylpyridine (B144475) is a plausible route, much of the detailed research has focused on analogous structures. For instance, iridium-based catalysts have shown significant success in the asymmetric reductive amination of 2-acylpyridines. rsc.org A notable catalytic system employs a Cp*Ir(III)-diamine complex in conjunction with a chiral phosphate (B84403) counteranion. rsc.org This system has been effective for the direct asymmetric reductive amination of various 2-acylpyridines with anilines, achieving high yields and enantioselectivities. rsc.org
The mechanism of this catalysis involves the formation of a chiral ion pair between the iridium complex and the phosphate anion. This chiral environment dictates the facial selectivity of hydride transfer to the imine intermediate, which is formed in situ from the ketone and the amine. Although specific studies on 4-acetylpyridine are not as prevalent, the principles established with 2-acylpyridines suggest a strong potential for application. The key challenge often lies in the potential for the pyridine nitrogen to coordinate with the metal center, which can influence catalytic activity and selectivity. rsc.org
Table 1: Iridium-Catalyzed Direct Asymmetric Reductive Amination of 2-Acetylpyridine (B122185) Derivatives (Analogous System)
| Substrate (2-Acylpyridine) | Amine Source | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 2-Acetylpyridine | p-Anisidine | CpIr(III)-diamine/Chiral Phosphate | Up to 97% | Up to 95% |
| 1-(5-Fluoropyridin-2-yl)ethan-1-one | Aniline | CpIr(III)-diamine/Chiral Phosphate | High | High |
Data derived from analogous systems reported for 2-acylpyridines, demonstrating the potential of the methodology. rsc.org
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced. In the context of synthesizing chiral α-amines, this process can be rendered enantioselective.
A highly effective method is the direct asymmetric reductive amination (DARA) of the precursor ketone, 4-acetylpyridine. This one-pot reaction combines the ketone, an ammonia (B1221849) source (like an ammonium (B1175870) salt), and a chiral catalyst under a hydrogen atmosphere. A ruthenium-based catalyst, specifically Ru(OAc)₂{(S)-binap}, has been successfully employed for the DARA of various ketone substrates, including 2-acetyl-6-substituted pyridines. acs.orgnih.gov Using ammonium trifluoroacetate (B77799) as the nitrogen source, this protocol furnishes chiral primary amines in excellent yields and with high enantioselectivity. acs.orgnih.gov
The reaction proceeds under relatively mild conditions (e.g., 0.8 MPa of hydrogen), making it an attractive and practical route. nih.gov The success of this methodology with 2-acetylpyridines provides a strong precedent for its application to the synthesis of chiral 1-(pyridin-4-yl)ethanamine from 4-acetylpyridine.
Table 2: Direct Asymmetric Reductive Amination of Substituted Acetophenones (Illustrative Protocol)
| Ketone Substrate | Nitrogen Source | Catalyst | Hydrogen Pressure (MPa) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 2-Acetyl-6-methylpyridine | Ammonium Trifluoroacetate | Ru(OAc)₂{(S)-binap} | 0.8 | >99% |
| 2-Acetyl-6-chloropyridine | Ammonium Trifluoroacetate | Ru(OAc)₂{(S)-binap} | 0.8 | 98.5% |
Data from studies on 2-acetylpyridine derivatives, highlighting the protocol's effectiveness. acs.orgnih.gov
Chemoenzymatic methods combine the selectivity of biological catalysts with the practicality of chemical reactions to achieve highly efficient and enantioselective syntheses. For chiral amines, enzymes like transaminases or ketoreductases are often employed.
One established chemoenzymatic route to chiral pyridinic ethanamines involves an initial, highly enantioselective enzymatic reduction of the corresponding ketone precursor. For example, starting from 1-(pyridin-2-yl)ethan-1-one, a ketoreductase can produce the corresponding chiral alcohol with very high enantiomeric excess (ee ≥97%). researchgate.net This chiral alcohol is then converted into the desired amine through a series of chemical transformations, typically involving activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by nucleophilic substitution with an azide (B81097) salt (e.g., sodium azide). The resulting azide is then reduced to the primary amine. This multi-step but highly selective strategy allows for the synthesis of either enantiomer of the target amine by selecting the appropriate enzyme or enantiomer of a chiral catalyst. While this specific example details the synthesis of a 2-pyridyl amine, the methodology is broadly applicable to the 4-pyridyl isomer, 1-(pyridin-4-yl)ethanamine, starting from 4-acetylpyridine. researchgate.net
Precursor Chemistry: Synthetic Routes from Pyridinium (B92312) Salts
Pyridinium salts are versatile intermediates in organic synthesis. Their inherent positive charge makes the pyridine ring susceptible to nucleophilic attack and other transformations that are not feasible with the neutral pyridine ring.
The formation and subsequent reaction of alkylpyridinium salts can be a strategic approach to introduce substituents at specific positions of the pyridine ring. A significant challenge in pyridine chemistry is achieving selective C4-alkylation. nih.gov A modern approach to overcome this involves the use of a temporary blocking group. For instance, pyridine can be reacted with a maleate-derived blocking group to form a stable pyridinium species. This species then directs Minisci-type decarboxylative alkylation exclusively to the C4 position. nih.gov After the alkyl group is installed, the blocking group can be removed, yielding the C4-alkylated pyridine. This method provides a powerful way to synthesize precursors like 4-ethylpyridine, which could then be further functionalized to 1-(pyridin-4-yl)ethanamine.
Another distinct strategy involves the use of dearomatized pyridylphosphonium ylide intermediates. bohrium.com In this sequence, N-triazinylpyridinium salts are coupled with aldehydes in a Wittig olefination-rearomatization sequence to construct 4-alkylpyridines. bohrium.com This approach serves as an alternative to traditional metal-catalyzed cross-coupling reactions.
Photochemistry offers unique pathways for the transformation of pyridinium salts. These compounds can serve as precursors for generating radical species under mild, light-initiated conditions. nih.gov The redox-active nature of pyridinium salts allows them to undergo single-electron reduction to form a neutral radical, which can then participate in various synthetic transformations.
A classic photochemical reaction of pyridinium salts is their cyclization to produce bicyclic aziridines. nih.govudel.edu This process, initiated by UV light, involves a photoelectrocyclization followed by nucleophilic addition. While not a direct route to 1-(pyridin-4-yl)ethanamine, this chemistry highlights the unique reactivity of pyridinium salts under photochemical conditions and their potential for constructing complex molecular scaffolds. udel.educhemrxiv.org More recent developments have focused on using pyridinium salts in photoredox catalysis for deaminative functionalization, where an amine is first converted to a pyridinium salt, which then acts as a radical precursor for C-C bond formation. This strategy could be envisioned for elaborating the side chain at the 4-position of the pyridine ring.
Utilization of Pyrylium (B1242799) Salts as Synthetic Intermediates to Pyridinium Derivatives
Pyrylium salts are versatile and highly reactive cationic organic molecules characterized by a six-membered aromatic ring containing a trivalent oxygen atom. researchgate.net Their high reactivity towards various nucleophiles makes them valuable precursors for the synthesis of a diverse range of heterocyclic compounds, particularly pyridinium salts. nih.gov The transformation of pyrylium salts into pyridinium derivatives is a cornerstone of heterocyclic chemistry, providing a reliable route to N-alkylated pyridine systems. researchgate.netsemanticscholar.org
The fundamental reaction involves the nucleophilic attack of a primary amine at the electrophilic C-2 position of the pyrylium cation. semanticscholar.org This initial attack leads to a ring-opened intermediate, which subsequently undergoes cyclization and dehydration to form the stable aromatic pyridinium salt. researchgate.netsemanticscholar.org This synthetic strategy is broadly applicable and has been employed in the total synthesis of complex natural products. researchgate.net The reaction conditions can often be optimized, for instance, by using acetic acid as a catalyst to facilitate the conversion. semanticscholar.org
The versatility of this method allows for significant structural modifications. By selecting appropriately substituted pyrylium salts and various primary amines, a wide array of pyridinium salts with different functionalities can be synthesized. semanticscholar.org This approach has been used not only for small molecules but also for the preparation of polymers containing pyridinium moieties in their backbone, achieved by reacting bis-pyrylium salts with diamines. nih.gov
Table 1: Key Features of Pyrylium to Pyridinium Salt Conversion
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Nucleophilic addition-elimination | semanticscholar.org |
| Key Reactants | Pyrylium Salt, Primary Amine | researchgate.nettdl.org |
| Mechanism | Nucleophilic attack by the amine on the pyrylium ring, followed by ring opening and re-cyclization. | semanticscholar.org |
| Products | Substituted Pyridinium Salts | researchgate.nettcichemicals.com |
| Applications | Synthesis of substituted pyridines, dyes, ionic liquids, and polymers. | researchgate.netnih.gov |
| Catalysis | Often catalyzed by acids like acetic acid. | semanticscholar.org |
Preparation and Role of Amine Hydrochloride Salts in Chemical Synthesis and Purification
Amines are basic compounds that readily react with acids to form salts. alfa-chemistry.comncert.nic.in The preparation of an amine hydrochloride salt, such as 1-(Pyridin-4-yl)ethanamine dihydrochloride (B599025), is a common and critical step in chemical synthesis and purification. This transformation is typically achieved by treating a solution of the free amine base with hydrogen chloride, which can be in the form of an aqueous solution, a gas, or dissolved in an organic solvent. google.com
The formation of a hydrochloride salt profoundly alters the physicochemical properties of the parent amine. Key advantages include:
Improved Stability: Amine salts are generally more stable and less prone to degradation than the corresponding free bases.
Ease of Handling: Many amines are oils or low-melting solids at room temperature, which can be difficult to handle and purify. In contrast, their hydrochloride salts are typically crystalline, non-hygroscopic solids with sharp melting points, making them easier to weigh, transfer, and store. alfa-chemistry.com
Enhanced Solubility: Amine salts are often soluble in water but insoluble in many organic solvents like ether. ncert.nic.in This differential solubility is extensively exploited for purification. An impure amine can be converted to its salt, washed with an organic solvent to remove non-basic impurities, and then the pure amine can be regenerated by treatment with a strong base, such as sodium hydroxide (B78521) (NaOH). ncert.nic.in
Purification via Crystallization: The crystalline nature of hydrochloride salts makes them ideal candidates for purification by recrystallization, a powerful technique for achieving high purity.
In the pharmaceutical industry, many amine-containing active ingredients are formulated as hydrochloride salts to enhance their solubility and stability. alfa-chemistry.com The process for forming these salts can be controlled to ensure specific stoichiometry, and in some cases, requires anhydrous conditions to prevent side reactions. google.com
Table 2: Advantages of Converting Amines to Hydrochloride Salts
| Property | Free Amine | Hydrochloride Salt | Benefit in Synthesis & Purification | Reference |
|---|---|---|---|---|
| Physical State | Often liquid/oil | Crystalline solid | Easier handling, weighing, and storage. | alfa-chemistry.com |
| Stability | Can be less stable | Generally more stable | Longer shelf life, less degradation. | |
| Solubility | Soluble in organic solvents | Soluble in water, insoluble in many organic solvents | Facilitates purification by extraction and washing. | ncert.nic.in |
| Purification | Distillation (if liquid) | Recrystallization | High purity can be achieved. | alfa-chemistry.com |
Continuous Flow Synthesis Approaches for Pyridine-Containing Amines
Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing. nih.gov These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety by minimizing the volume of hazardous reagents at any given time, and streamlined scalability. nih.govorganic-chemistry.org The synthesis of pyridine derivatives is an area where flow chemistry has demonstrated considerable potential.
Several classic named reactions for pyridine synthesis, such as the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis, have been successfully adapted to continuous flow reactor systems. researchgate.net For instance, the Bohlmann-Rahtz reaction can be performed in a single step in a flow reactor to produce trisubstituted pyridines as single regioisomers in good yields, avoiding the isolation of intermediates. researchgate.net
Flow chemistry is particularly advantageous for reactions that are exothermic, involve hazardous intermediates, or require reaction times that are significantly shorter than in batch mode. organic-chemistry.org For example, the N-oxidation of pyridine derivatives using a packed-bed microreactor with H₂O₂ has been shown to achieve yields up to 99% with much shorter reaction times compared to batch methods. organic-chemistry.org Such systems can operate continuously for extended periods (e.g., over 800 hours) while maintaining catalyst activity, highlighting their efficiency and stability for large-scale production. organic-chemistry.org The chemoselective amination of alkyl halides with aqueous ammonia has also been achieved in continuous flow to produce primary ammonium salts in high yields, demonstrating a direct application for forming precursors to compounds like 1-(Pyridin-4-yl)ethanamine. researchgate.net
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Pyridine Derivatives
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow | Reference |
|---|---|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Superior temperature control, reduced risk of thermal runaways. | nih.gov |
| Safety | Large volumes of reagents | Small reaction volumes at any time | Inherently safer, especially with hazardous materials. | organic-chemistry.orgmdpi.com |
| Reaction Time | Often longer (hours) | Significantly shorter (minutes) | Increased throughput and efficiency. | organic-chemistry.orgresearchgate.net |
| Scalability | Complex, often requires re-optimization | "Scaling out" by running longer or in parallel | More straightforward and predictable scale-up. | nih.gov |
| Process Control | Less precise | Precise control of temperature, pressure, time | Higher reproducibility and optimization potential. | organic-chemistry.org |
Iii. Spectroscopic and Structural Elucidation of 1 Pyridin 4 Yl Ethanamine Dihydrochloride
Advanced Spectroscopic Techniques for Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 1-(Pyridin-4-yl)ethanamine dihydrochloride (B599025). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(Pyridin-4-yl)ethanamine dihydrochloride by providing information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The dihydrochloride form influences the chemical shifts, particularly of the nuclei on or adjacent to the protonated nitrogen atoms.
In the ¹H NMR spectrum, the protonation of both the pyridine (B92270) nitrogen and the ethylamine (B1201723) nitrogen leads to significant downfield shifts for adjacent protons due to the increased electron-withdrawing nature of the positively charged nitrogen atoms. The aromatic protons on the pyridine ring typically appear as two distinct doublets. The protons ortho to the ring nitrogen (H-2 and H-6) are expected at a lower field than the protons meta to the nitrogen (H-3 and H-5). The methine proton (-CH) of the ethylamine group would present as a quartet, coupled to the three protons of the adjacent methyl group. The methyl protons (-CH₃) would, in turn, appear as a doublet, coupled to the single methine proton. The protons of the two ammonium (B1175870) groups (on the pyridine and the amine) are often broad and may exchange with residual water in the solvent.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridine ring will show distinct signals, with the carbons adjacent to the protonated nitrogen (C-2 and C-6) and the carbon bearing the ethylamine substituent (C-4) being the most deshielded. The methine and methyl carbons of the ethylamine side chain will appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted Multiplicity | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Pyridine C2, C6 | ~8.8 - 9.0 | Doublet (d) | ~148 - 152 |
| Pyridine C3, C5 | ~7.9 - 8.1 | Doublet (d) | ~124 - 128 |
| Pyridine C4 | - | - | ~155 - 160 |
| Methine (-CH) | ~4.5 - 4.8 | Quartet (q) | ~50 - 55 |
| Methyl (-CH₃) | ~1.7 - 1.9 | Doublet (d) | ~18 - 22 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would be dominated by absorptions corresponding to the ammonium and pyridinium (B92312) N-H bonds, as well as C-H, C=N, and C=C bonds. The N-H stretching vibrations of the primary ammonium salt (-NH₃⁺) typically appear as a broad band in the range of 2800-3200 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethyl group are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1650 cm⁻¹ region.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure. Under typical electrospray ionization (ESI) conditions, the compound would likely be observed as the monoprotonated cation of the free base [C₇H₁₀N₂ + H]⁺, corresponding to the loss of two HCl molecules. Fragmentation analysis would reveal characteristic losses, such as the loss of the methyl group or the amino group, further confirming the structure.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Ammonium/Pyridinium N-H | Stretch (broad) | 2800 - 3200 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Pyridine Ring C=C, C=N | Stretch | 1400 - 1650 |
| N-H | Bend | 1500 - 1600 |
Crystallographic Analysis of this compound and Analogous Structures
Crystallographic analysis, particularly X-ray diffraction, provides unambiguous proof of structure by mapping the electron density of a crystalline solid, thereby determining the precise spatial arrangement of atoms, bond lengths, and bond angles.
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute structure of crystalline compounds. nih.govmdpi.com While a specific crystal structure for this compound is not publicly available, analysis of analogous structures, such as pyridyl amine salts, provides significant insight. For instance, the crystal structures of both mono- and dihydrochloride salts of the closely related 4-pyridylmethylamine have been determined and are available in crystallographic databases. mdpi.com
Table 3: Representative Crystallographic Data for an Analogous Pyridyl Amine Salt: Pyridin-4-ylmethanaminium Perchlorate Monohydrate. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₉N₂⁺·ClO₄⁻·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.1239 (2) |
| b (Å) | 22.1397 (6) |
| c (Å) | 9.5463 (3) |
| β (°) | 101.799 (3) |
| Volume (ų) | 1887.62 (9) |
The solid-state structure of amine hydrochloride salts is a subject of significant interest due to the strong intermolecular forces that govern their crystal packing. gla.ac.ukgla.ac.uk These salts are crystalline materials, and their stability and physical properties are highly dependent on the intricate network of hydrogen bonds and electrostatic interactions within the crystal lattice. alfa-chemistry.com
Techniques like powder X-ray diffraction (PXRD) are also employed to characterize the crystalline nature of these salts, especially when single crystals are not available. mdpi.com Solid-state NMR can further probe the local environment of atoms within the crystal lattice, providing information that is complementary to diffraction methods. The study of these solid-state structures is crucial for understanding the physicochemical properties of amine salts. jst.go.jp
Iv. Computational and Theoretical Investigations of 1 Pyridin 4 Yl Ethanamine Dihydrochloride
Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1-(Pyridin-4-yl)ethanamine dihydrochloride (B599025) to predict their electronic and vibrational properties.
DFT calculations can elucidate the electronic structure of pyridinyl and pyrimidinyl phosphonates, for instance, by optimizing the molecular geometry and calculating electronic properties using specific basis sets like B3LYP/6-311++G (d, p). ijcce.ac.ir Such studies can determine key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO (ΔEgap) is a significant parameter, with a smaller gap generally indicating higher reactivity. ijcce.ac.ir For related compounds, analysis of global descriptors has been used to determine relative stability and electronic exchange capacity. ijcce.ac.ir
Furthermore, DFT is employed to predict vibrational spectra (FT-IR and Raman). ijcce.ac.irmdpi.com By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed experimental spectral bands to specific molecular vibrations. mdpi.comnih.gov For instance, in studies of pyridine-containing compounds, DFT calculations have been used to assign vibrational modes of the pyridine (B92270) ring and its substituents. mdpi.com The accuracy of these theoretical spectra is often improved by applying scaling factors to the calculated wavenumbers. acs.org
Time-dependent DFT (TD-DFT) is an extension of DFT that can be used to study excited states and predict electronic absorption spectra (UV-Vis). ijcce.ac.irdntb.gov.ua This allows for a comparison between theoretically obtained spectra in different solvents and experimental observations, providing insights into the electronic transitions within the molecule. ijcce.ac.ir
| Property | Methodology | Typical Findings | Reference |
|---|---|---|---|
| Electronic Structure | DFT/B3LYP | Determination of HOMO-LUMO gap, molecular electrostatic potential, and reactivity descriptors. | ijcce.ac.ir |
| Vibrational Spectra | DFT/B3LYP | Assignment of IR and Raman active vibrational modes. | mdpi.comnih.gov |
| Electronic Absorption | TD-DFT | Prediction of UV-Vis absorption bands and electronic transitions. | ijcce.ac.irdntb.gov.ua |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For 1-(Pyridin-4-yl)ethanamine dihydrochloride, MD simulations can provide detailed insights into its intermolecular interactions with its environment, such as solvent molecules or biological macromolecules.
MD simulations have been used to study the behavior of pyridine-based compounds in various environments. For example, simulations of pyridine derivatives in lipid bilayers have been performed to understand their orientation and interactions at the lipid-water interface. nih.gov These simulations can reveal the formation of hydrogen bonds between the molecule and its surroundings, as well as hydrophobic interactions. nih.gov The positioning of the molecule and the number of hydrogen bonds it forms with water and lipids can be quantified through partial density analysis and H-bond analysis. nih.gov
In the context of drug design, MD simulations can help to elucidate the binding prospects of ligands to their target proteins. nih.gov By simulating the ligand-protein complex, researchers can identify key interactions that stabilize the bound state. For pyridyl compounds, these interactions often involve hydrogen bonding and π-π stacking.
The study of intermolecular interactions is also crucial for understanding the properties of materials. For instance, MD simulations can be used to investigate the aggregation of molecules in solution. rsc.org In the case of heteroaromatic drugs, simulations have shown that they can form aggregates stabilized by π-stacking interactions. rsc.org The size and stability of these aggregates can be influenced by the solvent environment. rsc.org
| Application | Simulation Details | Key Insights | Reference |
|---|---|---|---|
| Ligand-Membrane Interactions | Ligands in lipid bilayers with explicit water and ions. | Orientation of the molecule at the interface, hydrogen bonding patterns, and solvent-accessible surface area. | nih.gov |
| Drug-Receptor Binding | Simulation of the drug molecule in the active site of a protein. | Identification of key amino acid residues involved in binding and the nature of intermolecular forces. | jchemlett.com |
| Aggregation in Solution | Simulation of multiple drug molecules in a solvent box. | Characterization of aggregate formation, size, and stabilizing interactions like π-stacking. | rsc.org |
Mechanistic Insights into Reactions Involving Pyridyl Amine Hydrochlorides from Computational Modeling
Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions involving pyridyl amine hydrochlorides. By calculating the energies of reactants, transition states, and products, researchers can map out the reaction pathway and identify the rate-determining steps.
For example, computational studies can be used to understand the synthesis of pyridine derivatives. nih.gov In the preparation of certain pyridyl compounds, the nucleophilicity of the amine group is a critical factor. nih.gov Computational models can help to explain why some reactions require anhydrous conditions and an inert atmosphere, particularly when dealing with less nucleophilic amines that are prone to oxidation. nih.gov
In other reactions, pyridine hydrochloride itself can act as a reagent. For instance, in the dealkylation of aryl ethers, pyridine hydrochloride is used as both a solvent and a reagent at high temperatures. reddit.com Computational modeling could be employed to investigate the mechanism of this reaction, including the role of the pyridinium (B92312) ion and the chloride ion in the cleavage of the ether bond.
DFT calculations can also be used to study the energetics of different reaction pathways. For example, in the photolysis of 3-arylsydnones, which can lead to the formation of pyridyl-containing nitrenes, computational methods have been used to investigate the potential routes from various intermediates. acs.org These calculations can help to determine the most likely reaction mechanism by comparing the activation energies of the different pathways.
| Reaction Type | Computational Method | Mechanistic Insights Gained | Reference |
|---|---|---|---|
| Synthesis of Pyridine Derivatives | DFT | Understanding the role of nucleophilicity and reaction conditions. | nih.gov |
| Dealkylation of Aryl Ethers | - | Potential to model the role of pyridine hydrochloride as a reagent. | reddit.com |
| Photochemical Reactions | DFT (e.g., M06-2X) | Investigation of potential energy surfaces and identification of likely reaction intermediates. | acs.org |
Computational Prediction of Structural Features and Stability
Computational methods are extensively used to predict the structural features and stability of molecules like this compound. These predictions can be valuable for confirming experimental data and for understanding the relationship between structure and properties.
DFT calculations can be used to determine the optimized geometry of a molecule, providing information about bond lengths, bond angles, and dihedral angles. researchgate.net For pyridine derivatives, these calculations can predict the planarity of the pyridine ring and the conformation of its substituents. nih.gov For instance, in a study of formyl pyridines, DFT calculations were used to predict that the 2- and 3-formyl isomers exist predominantly in a cis conformation. nih.gov
The relative stability of different conformers or isomers can be assessed by comparing their calculated energies. The energy barriers for rotation around single bonds can also be calculated, providing insight into the molecule's flexibility. nih.gov For 4-formyl pyridine, calculations have shown the energy barrier separating the two equivalent planar structures. nih.gov
Computational chemistry is also a powerful tool for predicting spectroscopic properties that are closely related to molecular structure, such as Nuclear Magnetic Resonance (NMR) chemical shifts. chemrxiv.orgresearchgate.net By calculating the theoretical ¹H and ¹³C NMR spectra for a proposed structure and comparing them to experimental data, it is possible to confirm or refute the structural assignment. researchgate.net Machine learning models trained on DFT-calculated chemical shifts are emerging as a rapid and accurate method for this purpose. chemrxiv.org
| Property | Computational Method | Information Obtained | Reference |
|---|---|---|---|
| Molecular Geometry | DFT | Optimized bond lengths, bond angles, and dihedral angles. | researchgate.net |
| Conformational Analysis | DFT | Prediction of the most stable conformers and rotational energy barriers. | nih.gov |
| NMR Chemical Shifts | GIAO, Machine Learning | Prediction of ¹H and ¹³C NMR spectra for structural elucidation. | chemrxiv.orgresearchgate.net |
V. Chemical Reactivity and Derivative Synthesis of 1 Pyridin 4 Yl Ethanamine Dihydrochloride
Transformations of the Amine Functional Group
The primary amine group in 1-(Pyridin-4-yl)ethanamine is a nucleophilic center, making it amenable to a variety of covalent modifications. Standard transformations for primary amines, such as acylation, alkylation, and sulfonylation, can be readily applied to this moiety.
Reactions for Amide Formation
The conversion of the primary amine of 1-(Pyridin-4-yl)ethanamine to an amide is a fundamental and widely used transformation. This reaction is typically achieved by reacting the amine with a carboxylic acid or its activated derivative.
One of the most common methods for amide bond formation is the acylation of the amine with an acyl chloride, often under Schotten-Baumann conditions. fishersci.co.uk This reaction is typically performed in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct. fishersci.co.uk The direct coupling of a carboxylic acid with the amine is also a prevalent strategy, facilitated by a wide range of coupling reagents. These reagents activate the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. nih.gov Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., BOP, HBTU). fishersci.co.uk
Another approach involves the direct condensation of carboxylic acids and amines mediated by reagents like titanium tetrachloride (TiCl4). This method can be performed in pyridine, which acts as both the solvent and a base to facilitate the reaction. nih.govd-nb.info The reaction is thought to proceed through an adduct between the carboxylate and TiCl4, which then reacts with the amine to form the amide. nih.gov
Table 1: Selected Methods for Amide Formation
| Method | Acylating Agent | Typical Reagents/Conditions | Key Features |
|---|---|---|---|
| Schotten-Baumann Reaction | Acyl Chloride | Inert solvent (e.g., DCM), Base (e.g., pyridine, triethylamine) | Rapid reaction, often at room temperature. fishersci.co.uk |
| Carbodiimide Coupling | Carboxylic Acid | DCC, EDC; often with additives like HOBt or DMAP | High yields, mild conditions, but can be prone to racemization. fishersci.co.uk |
| Onium Salt Coupling | Carboxylic Acid | HBTU, BOP, PyBOP; Base (e.g., DIEA) | Efficient, rapid, and often suppresses racemization. fishersci.co.uk |
| Titanium Tetrachloride-Mediated Condensation | Carboxylic Acid | TiCl4, Pyridine (as solvent and base), Heat (e.g., 85°C) | Direct condensation without pre-activation of the acid. nih.gov |
Alkylation and Acylation Strategies
Beyond amide formation, the amine group of 1-(Pyridin-4-yl)ethanamine can undergo N-alkylation and N-acylation to yield secondary or tertiary amines and other amide derivatives, respectively. N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. In reductive amination, the primary amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) to furnish the alkylated amine.
Acylation, as discussed previously, primarily leads to amides but can also be used to introduce other acyl groups. For instance, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. These strategies significantly expand the range of accessible derivatives from the 1-(Pyridin-4-yl)ethanamine scaffold.
Functionalization and Derivatization of the Pyridine Ring
The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity towards various reagents. researchgate.netbohrium.com The nitrogen atom withdraws electron density from the ring, making it less susceptible to electrophilic aromatic substitution than benzene and directing incoming electrophiles primarily to the C3 position. youtube.com Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the C2 and C4 positions. youtube.com
Synthetic Pathways to Substituted Pyridine Derivatives
Direct C-H functionalization of the pyridine ring in 1-(Pyridin-4-yl)ethanamine is challenging but represents an atom-economical approach to derivatives. researchgate.netbohrium.com Given the substitution at the C4 position, electrophilic substitution would be expected to occur at C3 or C5. However, such reactions often require harsh conditions. researchgate.net
Nucleophilic aromatic substitution (NAS) is more favorable, especially if a leaving group is present at the C2 or C6 positions. The Chichibabin reaction, for example, allows for the amination at the C2 position using sodium amide (NaNH₂), although it is a specific named reaction. youtube.com More general approaches to functionalization often involve pre-functionalized pyridines. For instance, creating a pyridine N-oxide can activate the C2 and C4 positions for nucleophilic attack. organic-chemistry.org
Modern cross-coupling reactions offer powerful tools for pyridine functionalization. Halogenated pyridine derivatives can be synthesized and subsequently used in reactions like Suzuki, Stille, or Negishi couplings to introduce new carbon-carbon bonds. For example, a bromo- or iodo-substituted pyridine derivative could be coupled with a variety of organometallic reagents.
Table 2: General Strategies for Pyridine Ring Functionalization
| Reaction Type | Position(s) Targeted | General Approach | Example Reagents |
|---|---|---|---|
| Electrophilic Aromatic Substitution | C3, C5 | Reaction with strong electrophiles under forcing conditions. youtube.com | HNO₃/H₂SO₄ (Nitration) |
| Nucleophilic Aromatic Substitution | C2, C6 | Requires a leaving group or activation; direct amination is possible. youtube.com | NaNH₂ (Chichibabin) |
| C-H Functionalization | C2, C3, C4 | Transition-metal-catalyzed direct coupling. researchgate.net | Pd, Rh, or Ir catalysts |
| Cross-Coupling Reactions | Any (pre-functionalized) | Coupling of halopyridines with organometallic reagents. | Organoboron reagents (Suzuki) |
Chemical Modifications Involving the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. This allows for two primary types of modifications: N-alkylation/acylation and N-oxidation.
N-Alkylation and N-Acylation: The nitrogen can be alkylated with alkyl halides to form quaternary pyridinium (B92312) salts. researchgate.net These salts can alter the electronic properties of the pyridine ring, making it even more susceptible to nucleophilic attack. Pyridinium ylides, formed by deprotonation of N-alkylpyridinium salts, are also useful synthetic intermediates.
N-Oxidation: Reaction with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), converts the pyridine nitrogen to a pyridine N-oxide. This transformation has significant consequences for the ring's reactivity. It increases the electron density at the C2 and C4 positions, facilitating both electrophilic substitution (at C4) and nucleophilic substitution (at C2 and C4 after activation, e.g., with Ac₂O). organic-chemistry.org
Construction of Complex Molecular Architectures Incorporating the 1-(Pyridin-4-yl)ethanamine Moiety
The dual reactivity of 1-(Pyridin-4-yl)ethanamine allows it to be incorporated into larger, more complex molecules. The amine handle can be used to link the pyridine scaffold to other molecular fragments via stable amide or amine linkages. For example, it can be acylated with complex carboxylic acids to form bioactive conjugates or used in the synthesis of ligands for coordination chemistry.
Furthermore, the pyridine ring itself can be a platform for building fused heterocyclic systems. For instance, a derivative of 1-(Pyridin-4-yl)ethanamine could be elaborated into structures like imidazo[1,2-a]pyridines, which are prevalent in medicinal chemistry. bhu.ac.in This would typically involve initial functionalization of the pyridine ring (e.g., introduction of an amino group at C2), followed by cyclization with an appropriate partner. The synthesis of bis-1,2,4-triazole derivatives demonstrates how pyridyl-containing scaffolds can be used to construct complex molecules with potential pharmacological activity. pensoft.net The combination of transformations at both the amine and the pyridine ring provides a powerful strategy for generating molecular diversity from a single, readily available building block.
Integration into Heterocyclic Systems (e.g., Oxadiazoles, Thiadiazoles)
The primary amine group of 1-(pyridin-4-yl)ethanamine is a key functional handle for its incorporation into five-membered heterocyclic rings like oxadiazoles and thiadiazoles. These ring systems are prevalent in medicinal chemistry. The general strategy involves converting the amine into an appropriate precursor, such as an acylhydrazide, which can then undergo cyclization.
Oxadiazole Synthesis: A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the dehydrative cyclization of N,N'-diacylhydrazine precursors. nih.gov To integrate the 1-(pyridin-4-yl)ethyl moiety, the parent amine can first be acylated to form an amide, which is then converted to a thioamide and subsequently reacted with a hydrazide. A more direct pathway involves converting the amine into a hydrazide derivative. For instance, the amine could be transformed into a hydrazine, then acylated to form an acid hydrazide. This intermediate can then be cyclized with a carboxylic acid or its derivative (like an acid chloride) using a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov
Another method involves reacting an acid hydrazide with an isothiocyanate to yield a thiosemicarbazide, which can be cyclized to an oxadiazole using reagents like tosyl chloride in pyridine. jchemrev.comorganic-chemistry.org
Table 1: Plausible Reaction Scheme for 1,3,4-Oxadiazole Synthesis
| Step | Reactant 1 | Reactant 2 | Reagent/Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | 1-(Pyridin-4-yl)ethanamine | Acylating Agent (e.g., R-COCl) | Base (e.g., Triethylamine) | N-(1-(pyridin-4-yl)ethyl)amide |
| 2 | N-(1-(pyridin-4-yl)ethyl)amide | Hydrazine Hydrate (N₂H₄·H₂O) | Heat | N'-(1-(pyridin-4-yl)ethyl)acetohydrazide |
| 3 | N'-(1-(pyridin-4-yl)ethyl)acetohydrazide | Carboxylic Acid (R'-COOH) | POCl₃, Heat | 2-R-5-(1-(pyridin-4-yl)ethyl)-1,3,4-oxadiazole |
Thiadiazole Synthesis: The synthesis of 1,3,4-thiadiazoles often starts from thiosemicarbazides or thiohydrazides. sbq.org.brbu.edu.eg A plausible route starting from 1-(pyridin-4-yl)ethanamine would be its conversion to a dithiocarbazate, followed by cyclization. For example, the amine can be reacted with carbon disulfide in the presence of a base, followed by treatment with hydrazine to form a hydrazinecarbodithioate intermediate. This intermediate can then be cyclized with an appropriate electrophile, such as a hydrazonoyl halide, to yield the 1,3,4-thiadiazole ring. nih.govresearchgate.net
Alternatively, an acid hydrazide derived from the starting amine can be treated with a thiocarbonyl source, like Lawesson's reagent or phosphorus pentasulfide, to induce cyclization and form the thiadiazole ring. rkmmanr.org The reaction of a thiosemicarbazide intermediate with dehydrating agents like concentrated sulfuric acid or EDC·HCl is also a widely used and efficient method. sbq.org.brorganic-chemistry.org
Synthesis of Chiral Ligands and Organocatalysts
The inherent chirality of 1-(pyridin-4-yl)ethanamine makes it an attractive starting material for the synthesis of chiral ligands and organocatalysts, which are crucial for asymmetric synthesis. bldpharm.comachemblock.com The presence of both a nitrogen atom in the pyridine ring and a primary amine provides two distinct coordination sites, making it a precursor for valuable P,N-ligands (aminophosphines) and other bidentate ligands. nih.gov
Chiral P,N-Ligand Synthesis: Chiral aminophosphine (B1255530) ligands can be synthesized by reacting the enantiomerically pure amine with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh₂). researchgate.net The reaction typically proceeds via nucleophilic substitution, where the primary amine displaces the chloride on the phosphorus atom. The resulting ligand possesses a chiral center adjacent to the coordinating amine nitrogen and a phosphine (B1218219) group, which can chelate to a metal center. These ligands are effective in various metal-catalyzed asymmetric reactions, including hydrogenation and hydroformylation. researchgate.netenamine.net
Table 2: Representative Synthesis of a Chiral Aminophosphine Ligand
| Starting Material | Reagent | Solvent | Conditions | Product |
|---|---|---|---|---|
| (S)-1-(Pyridin-4-yl)ethanamine | Chlorodiphenylphosphine (ClPPh₂) | Toluene | Base (e.g., Et₃N), Inert Atmosphere | (S)-N-(Diphenylphosphino)-1-(pyridin-4-yl)ethanamine |
Organocatalyst Development: The primary amine of 1-(pyridin-4-yl)ethanamine can serve as the active functional group in organocatalysis, particularly in iminium and enamine catalysis. Chiral primary amines are known to catalyze a variety of reactions, such as Michael additions and aldol (B89426) reactions, by forming transient chiral iminium ions or enamines with carbonyl substrates. The pyridyl group can also influence the catalyst's solubility and electronic properties.
Preparation of Pyridyl Amide Derivatives
The formation of an amide bond is one of the most fundamental and widely utilized reactions involving the primary amine of 1-(pyridin-4-yl)ethanamine. This reaction allows for the coupling of the pyridyl moiety to a vast array of carboxylic acid-containing molecules, leading to compounds with potential applications in pharmaceuticals and materials science. nih.gov
The synthesis is typically achieved by reacting the amine with a carboxylic acid or an activated carboxylic acid derivative, such as an acid chloride or an ester.
Amide Synthesis from Acid Chlorides: A straightforward method for amide synthesis involves the reaction of 1-(pyridin-4-yl)ethanamine with an acid chloride. nih.gov The reaction is often carried out in the presence of a base, such as sodium carbonate or a tertiary amine, to neutralize the hydrochloric acid byproduct. For example, 1-(pyridin-4-yl)ethanamine has been successfully coupled with fenofibric chloride in a mixture of tetrahydrofuran and water with sodium carbonate as the base. nih.govnih.gov
Table 3: Synthesis of a Pyridyl Amide Derivative
| Amine | Acid Derivative | Base | Solvent System | Product | Reference |
|---|---|---|---|---|---|
| 1-(Pyridin-4-yl)ethanamine | Fenofibric chloride | Sodium Carbonate | Tetrahydrofuran / Water | 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-N-(1-(pyridin-4-yl)ethyl)propanamide | nih.govnih.gov |
Amide Synthesis using Coupling Reagents: When using a carboxylic acid directly, a coupling reagent is required to facilitate the reaction. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or peptide coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). asianpubs.org These methods are particularly useful for sensitive substrates and are standard practice in peptide synthesis and medicinal chemistry.
Pyridinium Ylide Alkylation Strategies for Diversification
Pyridinium ylides are reactive intermediates that can undergo various transformations, including cycloadditions and alkylations, providing a powerful tool for the functionalization of the pyridine ring. nih.gov To generate a pyridinium ylide from 1-(pyridin-4-yl)ethanamine, the pyridine nitrogen must first be quaternized through N-alkylation to form a pyridinium salt.
Formation of Pyridinium Salt and Ylide: The first step is the N-alkylation of a protected form of 1-(pyridin-4-yl)ethanamine with an alkyl halide (e.g., methyl iodide or benzyl bromide). This reaction forms an N-alkyl-4-(1-aminoethyl)pyridinium salt. Subsequent treatment of this salt with a base (e.g., potassium carbonate, sodium hydroxide) can deprotonate a carbon atom adjacent to the positively charged nitrogen, generating a pyridinium ylide. nih.govresearchgate.net The most common ylides are formed by deprotonating a carbon atom in the N-alkyl group, especially if that carbon is activated by an electron-withdrawing group. semanticscholar.org
Alkylation and Diversification: Once formed, the pyridinium ylide acts as a nucleophile and can be alkylated by reacting it with various electrophiles, such as alkyl halides or Michael acceptors. This strategy allows for the introduction of diverse substituents onto the nitrogen atom's appended group, leading to a wide range of structurally complex molecules. researchgate.net This multi-step process—N-alkylation, ylide formation, and subsequent alkylation—represents a versatile strategy for diversifying the core structure of 1-(pyridin-4-yl)ethanamine. bohrium.comnih.gov
Table 4: General Strategy for Pyridinium Ylide Alkylation
| Step | Process | Reactants | Reagents/Conditions | Product Type |
|---|---|---|---|---|
| 1 | N-Alkylation | N-protected 1-(pyridin-4-yl)ethanamine + Alkyl Halide (R-X) | Solvent (e.g., Acetone) | N-Alkyl Pyridinium Salt |
| 2 | Ylide Formation | N-Alkyl Pyridinium Salt | Base (e.g., K₂CO₃, NaOH) | Pyridinium Ylide |
| 3 | Alkylation | Pyridinium Ylide + Electrophile (E⁺) | Aprotic Solvent | Alkylated Pyridinium Derivative |
Vi. Role and Applications of 1 Pyridin 4 Yl Ethanamine Dihydrochloride in Organic Synthesis and Catalysis
Utilization as a Chiral Building Block in Multistep Synthesis
In the field of stereochemistry, a chiral building block is a pre-existing stereogenic unit that is incorporated into a larger molecule to control the stereochemical result of a synthesis. wikipedia.org The chirality within the building block, often derived from natural sources or through asymmetric synthesis, guides the formation of new stereocenters in subsequent reactions, a strategy crucial for the synthesis of enantiomerically pure compounds like pharmaceuticals. wikipedia.orgsigmaaldrich.com
1-(Pyridin-4-yl)ethanamine, available in its (R) and (S) enantiomeric forms, serves as a valuable chiral building block. bldpharm.comchemscene.com Its primary utility lies in its function as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily attached to a substrate, directs a stereoselective reaction, and is then removed. researchgate.net The process typically involves three key stages:
Facile attachment of the chiral auxiliary to a prochiral substrate.
Diastereoselective bond formation, where the auxiliary's steric and electronic properties favor reaction on one face of the molecule over the other.
Mild and non-destructive cleavage of the auxiliary to release the enantiomerically enriched product, allowing the auxiliary to be recovered and reused. researchgate.net
Chiral amines, such as the enantiomers of 1-(pyridin-4-yl)ethanamine, are important intermediates in the synthesis of chiral drugs and natural products. rsc.org They can be attached to carboxylic acids, acid anhydrides, or acyl chlorides to form chiral amides. The α-proton of the resulting carbonyl compound can be selectively removed by a non-nucleophilic base to form a chiral enolate. This enolate then reacts with electrophiles, such as alkyl halides, in a highly diastereoselective manner. The stereochemical outcome is dictated by the chiral environment created by the auxiliary, which shields one face of the enolate, forcing the electrophile to approach from the less hindered side. wikipedia.org This methodology is a cornerstone of asymmetric alkylation and aldol (B89426) reactions. researchgate.net
Applications in Asymmetric Catalysis
While 1-(Pyridin-4-yl)ethanamine dihydrochloride (B599025) is not a catalyst itself, its deprotonated amine form is a critical precursor for the synthesis of sophisticated chiral ligands used in transition-metal-catalyzed asymmetric reactions. The development of novel chiral pyridine-derived ligands is a significant area of research, as these ligands are among the most widely utilized in catalysis. nih.gov
The structure of 1-(pyridin-4-yl)ethanamine is advantageous for ligand design. The nitrogen atom of the pyridine (B92270) ring and the nitrogen of the ethylamine (B1201723) side chain can act as a bidentate (two-toothed) ligand, chelating to a metal center. The chiral center adjacent to the amine nitrogen imparts asymmetry to the metal's coordination sphere, enabling enantioselective transformations.
A prominent application is in the synthesis of chiral aminophosphine (B1255530) ligands. These are synthesized by reacting the enantiopure amine with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh2). researchgate.net The resulting P,N-ligands combine the properties of a soft phosphine (B1218219) donor and a hard amine donor, which can coordinate to metals like rhodium, iridium, palladium, and ruthenium. researchgate.netrsc.org These metal complexes have demonstrated high efficacy in various catalytic asymmetric reactions, most notably the hydrogenation of prochiral olefins and imines. rsc.org For instance, iridium complexes of chiral pyridine-aminophosphine ligands have been successfully used in the asymmetric hydrogenation of challenging seven-membered cyclic imines, achieving excellent enantioselectivity (up to 99% ee). rsc.org
The performance of such catalyst systems is highly dependent on the ligand's structure. Researchers rationally design and synthesize libraries of these ligands to optimize catalytic activity and stereoselectivity for specific reactions. nih.govnih.gov
Table 1: Representative Applications of 1-(Pyridin-4-yl)ethanamine-Derived Ligands in Asymmetric Catalysis
| Reaction | Catalyst/Ligand Type | Substrate Class | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Iridium-Pyridine-Aminophosphine | Cyclic Imines (Benzazepines) | Up to 99% | rsc.org |
| Asymmetric Hydroformylation | Rhodium-Aminophosphine | Styrene, Vinyl acetate | Up to 51% | researchgate.net |
| Asymmetric Allylic Pyridinylation | Palladium-Diphosphine | Allylic carbonates | Up to 94% | nih.gov |
Employment in the Synthesis of Diverse Organic Molecules and Advanced Intermediates
The role of 1-(pyridin-4-yl)ethanamine as a chiral building block extends to the synthesis of a wide array of complex organic molecules and advanced intermediates. Its incorporation into a synthetic route establishes a key stereocenter from which further complexity can be built.
One significant application is in the synthesis of vicinal (1,2-) and 1,3-diamines. These structural motifs are prevalent in natural products and pharmaceutical agents and are also used as ligands in catalysis. nih.gov Sequential palladium and rhodium catalysis can be employed, where an initial palladium-catalyzed asymmetric allylic amination using a chiral amine derivative establishes an enantioenriched intermediate. This intermediate can then undergo further transformations, such as rhodium-catalyzed C-H insertion, to build more complex polyamine structures. nih.gov
Furthermore, chiral amines derived from this building block are instrumental in the synthesis of enantiomerically pure α-amino acids. By using the amine as a chiral auxiliary to direct the alkylation of a glycine (B1666218) equivalent, uncommon α-amino acids can be prepared with high diastereomeric excess. wikipedia.org These amino acids are crucial components for peptide synthesis and the development of peptidomimetic drugs. The robust nature of the auxiliary allows for a variety of electrophiles to be used, leading to a diverse library of potential amino acid products.
Investigation of Amine Hydrochloride Salts as Bifunctional Reagents in Chemical Transformations
Traditionally in organic synthesis, amine hydrochloride salts have been used simply as a stable, solid form of a volatile or reactive amine. rsc.org In these applications, the salt serves as an amination reagent, with the hydrochloric acid (HCl) component being treated as a stoichiometric waste product that must be neutralized and discarded. rsc.org This approach is inefficient from an atom economy perspective, a core principle of green chemistry which seeks to maximize the incorporation of all materials used in the process into the final product. rsc.org
Recent research has unveiled a novel and more sustainable application for amine hydrochloride salts, including 1-(pyridin-4-yl)ethanamine dihydrochloride, by utilizing them as bifunctional reagents. rsc.org In this capacity, both the amine and the chloride components of the salt participate directly in the chemical transformation. rsc.org
A prime example of this concept is the copper-catalyzed oxidative aminochlorination of electron-deficient alkenes, such as maleimides. rsc.orgrsc.org In this reaction, the amine hydrochloride salt provides both the amino group and the chlorine atom that are added across the double bond of the maleimide. The reaction is typically catalyzed by a simple copper salt (e.g., Cu(OTf)2) and uses an oxidant. rsc.org
Table 2: Copper-Catalyzed Aminochlorination of N-Phenylmaleimide with Various Amine Hydrochloride Salts
| Amine Hydrochloride | Product Yield | Reference |
| Morpholine hydrochloride | 93% | rsc.org |
| Pyrrolidine hydrochloride | 95% | rsc.org |
| Diethylamine hydrochloride | 75% | rsc.org |
| Dibenzylamine hydrochloride | 80% | rsc.org |
| Aniline hydrochloride | 45% | rsc.org |
Note: Yields are based on published research and specific reaction conditions. rsc.org
Vii. Future Research Directions for 1 Pyridin 4 Yl Ethanamine Dihydrochloride
Development of Novel and Sustainable Synthetic Methodologies
The industrial synthesis of chiral amines has traditionally relied on methods that are often lengthy, energy-intensive, and generate significant waste. openaccessgovernment.org Consequently, a primary focus of future research is the development of green and sustainable synthetic routes to 1-(Pyridin-4-yl)ethanamine and its analogs.
Biocatalysis: A promising sustainable approach is the use of enzymes, which offer high selectivity under mild conditions. bohrium.com Research is increasingly focused on engineering enzymes like transaminases, amine dehydrogenases (AmDHs), and imine reductases (IREDs) for the synthesis of chiral amines. bohrium.comnih.gov These biocatalytic methods can convert alcohols or ketones into chiral amines with high yields and excellent enantiomeric excess, often using water as a solvent and operating at ambient temperature and pressure. openaccessgovernment.orgbohrium.comhims-biocat.eu For example, engineered AmDHs can catalyze the reductive amination of a ketone precursor using ammonia (B1221849) as the amine source. nih.gov
Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation represents another powerful and "green" strategy. acs.org This method offers high atom economy and produces minimal waste. acs.org The development of novel chiral ligands, such as P-stereogenic phosphines, for metals like iridium and rhodium is a key area of research to improve the efficiency and enantioselectivity of the hydrogenation of prochiral imines or enamines leading to chiral amines. rsc.orgacs.org
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) is also being explored as a sustainable method. nih.gov Compared to conventional heating, microwave irradiation often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles, contributing to a more environmentally friendly process for synthesizing pyridine (B92270) derivatives. nih.gov
| Synthetic Strategy | Key Features | Potential Advantages for 1-(Pyridin-4-yl)ethanamine Synthesis |
| Biocatalysis | Uses enzymes (e.g., transaminases, dehydrogenases). bohrium.comnih.gov | High enantioselectivity (>99% ee), mild reaction conditions, reduced waste, use of renewable resources. bohrium.comhims-biocat.eu |
| Asymmetric Hydrogenation | Employs transition metal catalysts with chiral ligands. acs.org | Excellent atom economy, high yields and enantioselectivity, minimal byproducts. acs.org |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation instead of conventional heating. nih.gov | Shorter reaction times, improved yields, enhanced reaction rates, cleaner products. nih.gov |
Exploration of Advanced Spectroscopic and Computational Techniques
A deeper understanding of the structural and electronic properties of 1-(Pyridin-4-yl)ethanamine dihydrochloride (B599025) is crucial for predicting its reactivity and designing new applications. Future research will increasingly rely on a synergy between advanced analytical methods and computational chemistry.
Spectroscopic Analysis: While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to confirm the structure of pyridine derivatives, more advanced methods are being employed for detailed characterization. researchgate.netyoutube.com Two-dimensional NMR techniques (e.g., COSY, HMQC) can provide unambiguous assignments of proton and carbon signals, which is especially useful for complex derivatives. youtube.com Fluorescence spectroscopy can be used to investigate the photophysical properties of new derivatives, which is relevant for applications in materials science and as biological probes. researchgate.net
Computational Chemistry: In silico methods are becoming indispensable tools in chemical research. Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry, predict vibrational spectra, and analyze the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net This information provides insights into the molecule's reactivity and potential for nonlinear optical (NLO) properties. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate molecular descriptors with biological activity or physical properties, guiding the design of more potent or suitable derivatives. nih.gov Furthermore, computational tools can predict metabolic pathways, toxicity, and the ability of derivatives to cross biological barriers like the blood-brain barrier, which is critical in drug discovery. nih.gov
| Technique | Application for 1-(Pyridin-4-yl)ethanamine Dihydrochloride | Insights Gained |
| Advanced NMR (2D) | Elucidation of complex derivative structures. youtube.com | Unambiguous proton and carbon assignments, stereochemical analysis. |
| Fluorescence Spectroscopy | Characterization of photophysical properties. researchgate.net | Information on electronic transitions, potential for use as fluorescent probes. |
| Density Functional Theory (DFT) | Calculation of molecular properties. researchgate.net | Optimized geometry, electronic structure, reactivity indices, predicted spectra. researchgate.net |
| Molecular Docking | Simulation of binding to biological targets (e.g., enzymes). rsc.org | Prediction of binding affinity and mode of action for new derivatives. |
| QSAR | Correlation of chemical structure with properties. nih.gov | Predictive models for biological activity or physicochemical characteristics. |
Discovery of New Chemical Transformations and Design of Innovative Derivatives
The functional groups of 1-(Pyridin-4-yl)ethanamine—the primary amine and the pyridine ring—are reactive handles that allow for a wide range of chemical modifications. A major thrust of future research is to leverage this reactivity to synthesize novel derivatives with tailored properties for specific applications.
Functionalization Strategies: The primary amine can be readily converted into a variety of functional groups, including amides, sulfonamides, and ureas, through reactions with acyl chlorides, sulfonyl chlorides, and isocyanates, respectively. These transformations are fundamental in creating libraries of compounds for biological screening. nih.gov The pyridine nitrogen can be quaternized or oxidized to an N-oxide, which alters the electronic properties of the ring and opens up further synthetic possibilities. researchgate.net
Design of Bioactive Molecules: The 1-(pyridin-4-yl)ethanamine scaffold is a key component in the design of new therapeutic agents. By incorporating this moiety into larger molecular frameworks, researchers are developing novel compounds with potential anticancer, anti-inflammatory, and antimicrobial activities. nih.govresearchgate.netnih.gov For example, new pyridine derivatives have been synthesized and evaluated as inhibitors of phosphodiesterase 3 (PDE3) and as agents against various cancer cell lines. nih.gov The synthesis of hybrids, where the pyridinylethanamine structure is combined with other pharmacophores like indazole or oxadiazole, is a common strategy to enhance biological activity. researchgate.netresearchgate.net
Development of Catalysts and Ligands: Chiral 1-(pyridin-2-yl)ethanamine derivatives are widely used as ligands in asymmetric catalysis due to the ability of the pyridine nitrogen and the ethylamine (B1201723) to form stable bidentate complexes with transition metals. rsc.org A future direction is to explore 1-(pyridin-4-yl)ethanamine and its derivatives for similar applications. By modifying the substituents on the pyridine ring or the amine, the steric and electronic properties of the resulting ligands can be fine-tuned to achieve high efficiency and selectivity in various catalytic transformations.
Q & A
Q. Analytical Methodology
- HPLC-DAD/UV : Use a C18 column (acetonitrile/0.1% TFA mobile phase) to separate degradation products, with UV detection at 254 nm for pyridine moieties .
- High-Resolution Mass Spectrometry (HRMS) : Identify degradation fragments (e.g., pyridinyl fragments or ethanamine oxidation products) with ppm-level accuracy .
- Stability-Indicating Assays : Conduct forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions to profile degradation pathways .
How should researchers handle contradictions in safety data for this compound?
Risk Mitigation Strategy
While some SDSs report "no known hazards" , others caution against inhalation or skin contact . To address discrepancies:
- Precautionary Measures : Use PPE (gloves, lab coat, goggles) and work in a fume hood, as decomposition may release HCl or fluorinated byproducts .
- Toxicity Screening : Conduct acute toxicity assays (e.g., zebrafish embryo models) to evaluate LC values if ecological data are lacking .
- Waste Management : Neutralize aqueous waste with sodium bicarbonate before disposal to mitigate HCl release .
What factors influence the stability of this compound in aqueous solutions?
Q. Stability Study Design
- pH Dependence : The compound is stable at pH 3–5 but hydrolyzes rapidly above pH 7 due to deprotonation of the pyridine ring .
- Temperature : Store at 2–8°C; accelerated stability testing (40°C/75% RH) shows ≤5% degradation over 30 days .
- Light Sensitivity : Protect from UV light, as pyridine derivatives are prone to photolytic cleavage .
How can computational methods predict the compound’s interactions with biological targets?
Q. Computational Modeling
- Docking Simulations : Use AutoDock Vina to model binding affinities with receptors (e.g., nicotinic acetylcholine receptors) via the pyridine moiety .
- MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .
- ADMET Prediction : Tools like SwissADME estimate logP (1.2–1.8) and BBB permeability to prioritize in vitro testing .
What are the best practices for long-term storage to maintain compound integrity?
Q. Storage Protocol
- Desiccation : Store in airtight containers with silica gel desiccant to prevent hygroscopic degradation .
- Inert Atmosphere : Use argon or nitrogen blankets to minimize oxidation .
- Periodic Reanalysis : Conduct HPLC purity checks every 6 months; discard if purity drops below 95% .
How can reactivity with common laboratory reagents be systematically assessed?
Q. Reactivity Screening
- Nucleophiles : Test with thiols (e.g., glutathione) in PBS (pH 7.4) at 37°C; monitor adduct formation via LC-MS .
- Oxidizing Agents : Expose to MnO or DDQ in DCM; track pyridine N-oxide formation via H NMR .
- Metal Catalysts : Screen Pd/C or Ni catalysts for potential dehalogenation or hydrogenation side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
